4-Methoxythiophene-3-carbohydrazide
Overview
Description
4-Methoxythiophene-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H8N2O2S. It contains a thiophene ring and a carbohydrazide functional group. This compound has attracted attention due to its potential biological activity and applications in various fields.
Scientific Research Applications
4-Methoxythiophene-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Used in the synthesis of specialty chemicals and materials
Safety and Hazards
Future Directions
Research on 4-Methoxythiophene-3-carbohydrazide and related compounds is ongoing, with a focus on their potential applications in the field of anti-cancer chemotherapy . The synthesis of a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has been proposed, with the aim of creating molecules that possess anti-tumor activities and also act as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxythiophene-3-carbohydrazide typically involves the reaction of 4-methoxythiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methoxy group and the thiophene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the thiophene ring .
Mechanism of Action
The mechanism of action of 4-Methoxythiophene-3-carbohydrazide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxythiophene-2-carbohydrazide
- 4-Methoxythiophene-3-carboxylic acid
- 4-Methoxythiophene-3-carboxamide
Uniqueness
4-Methoxythiophene-3-carbohydrazide is unique due to its specific combination of a thiophene ring and a carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-methoxythiophene-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYLNJHMAQLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371600 | |
Record name | 4-methoxythiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125605-39-2 | |
Record name | 4-methoxythiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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